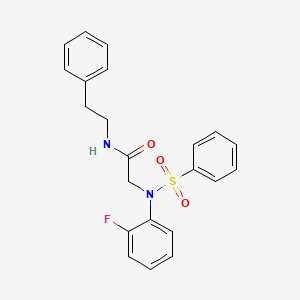![molecular formula C21H26N4O2S B4917153 [6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone](/img/structure/B4917153.png)
[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the 4-ethylphenyl and 2-methoxyethylpiperazinyl groups. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl moiety, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research .
科学研究应用
[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of [6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and overall chemical properties.
Caffeine: Although structurally different, caffeine shares some biological activity similarities, such as its interaction with receptors in the central nervous system.
Uniqueness
What sets [6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .
属性
IUPAC Name |
[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-3-16-4-6-17(7-5-16)18-14-25-19(15-28-21(25)22-18)20(26)24-10-8-23(9-11-24)12-13-27-2/h4-7,14-15H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPBUBDUCWXLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-bromophenyl)-1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinol](/img/structure/B4917081.png)
![ETHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4917087.png)
![2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4917090.png)
![[4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate](/img/structure/B4917095.png)
![4-ethoxy-N-[2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]ethyl]naphthalene-1-sulfonamide](/img/structure/B4917100.png)
![Diethyl 2-[5-(4-methoxyphenoxy)pentyl]propanedioate](/img/structure/B4917108.png)
![1-{[(4-methoxyphenyl)thio]acetyl}piperidine](/img/structure/B4917120.png)
![8-methyl-3-phenyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4917130.png)
![(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4917131.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-chlorobenzyl)piperazine](/img/structure/B4917132.png)

![3-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B4917155.png)
![2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide](/img/structure/B4917162.png)
